molecular formula C15H13N5O3 B2689335 2-oxo-6-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile CAS No. 2034290-34-9

2-oxo-6-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B2689335
CAS No.: 2034290-34-9
M. Wt: 311.301
InChI Key: NORKZLYQCDTXTK-UHFFFAOYSA-N
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Description

2-oxo-6-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is a synthetic organic compound with complex structure and significant potential in various fields of scientific research. This compound exhibits unique chemical properties that make it valuable for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-6-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile involves multiple steps, typically starting from readily available precursors. One common synthetic route includes the condensation of a substituted pyridazine with an appropriate naphthyridine derivative under controlled conditions. This is followed by oxidation, acetylation, and nitrile formation reactions to yield the target compound.

Industrial Production Methods

While detailed industrial production methods are often proprietary, the process generally involves scaling up the laboratory synthesis techniques with considerations for yield optimization, cost-efficiency, and safety. Continuous flow reactors and automated systems are typically used to streamline the synthesis process and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the pyridazinone moiety, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can modify the naphthyridine ring system, potentially yielding a range of reduced analogs.

  • Substitution: : Substitution reactions can occur at multiple positions on the compound, facilitated by the presence of reactive functional groups like nitrile and acetyl groups.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions are commonly used.

  • Reduction: : Hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in an inert atmosphere are typically employed.

  • Substitution: : Halogenating agents, alkylating agents, and nucleophiles can be used under mild to moderate conditions to achieve substitution.

Major Products

The major products from these reactions are typically oxidized, reduced, or substituted derivatives of the parent compound, each with distinct physical and chemical properties that can be exploited for various applications.

Scientific Research Applications

2-oxo-6-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is used extensively in scientific research due to its versatile chemical nature:

  • Chemistry: : As a building block for synthesizing complex organic molecules and studying reaction mechanisms.

  • Biology: : For investigating biological pathways and as a probe for enzyme activity.

  • Medicine: : In the design and development of potential therapeutic agents targeting specific diseases.

  • Industry: : As a precursor for the production of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets within cells. These interactions often involve binding to enzyme active sites, modifying enzyme activity, or altering cellular signaling pathways. The precise mechanism of action can vary depending on the context of use and the specific biological target being studied.

Comparison with Similar Compounds

When compared with similar compounds, 2-oxo-6-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile stands out due to its unique combination of functional groups and structural complexity. This makes it more versatile for synthetic applications and potentially more effective in biological assays.

Similar Compounds

  • Pyridazinone derivatives: : Known for their broad range of biological activities.

  • Naphthyridine derivatives: : Valued for their medicinal chemistry applications.

  • Acetyl-substituted compounds: : Useful in synthetic organic chemistry for introducing functional groups.

Properties

IUPAC Name

2-oxo-6-[2-(6-oxopyridazin-1-yl)acetyl]-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3/c16-7-10-6-11-8-19(5-3-12(11)18-15(10)23)14(22)9-20-13(21)2-1-4-17-20/h1-2,4,6H,3,5,8-9H2,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORKZLYQCDTXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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